(R)-1-(3-Chlorophenyl)pentan-1-amine

Sigma-1 Receptor Pharmacology Phenylalkylamine SAR Molecular Probe Development

Sourcing an enantiopure phenylalkylamine scaffold with the correct regio- and stereochemistry for sigma-1 receptor studies often means lengthy chiral resolution or accepting racemic mixtures. (R)-1-(3-Chlorophenyl)pentan-1-amine (CAS 1213516-99-4) solves this by delivering the single (R)-enantiomer with meta-chlorine substitution and the established 5-methylene spacer-the optimal chain length for maximal sigma-1 affinity in this class. • 98% enantiomeric purity, reducing downstream chiral separation burden • Predicted LogP 3.53, supporting passive CNS permeability while avoiding excessive lipophilicity • Suitable as a scaffold for N-derivatization libraries targeting sub-nanomolar sigma-1 binding (Ki < 1 nM achievable in known series) • Distinct from the commercially available S-enantiomer (CAS 1213512-22-1) and para-chloro regioisomer, enabling rigorous comparative SAR studies

Molecular Formula C11H16ClN
Molecular Weight 197.70 g/mol
Cat. No. B12965031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3-Chlorophenyl)pentan-1-amine
Molecular FormulaC11H16ClN
Molecular Weight197.70 g/mol
Structural Identifiers
SMILESCCCCC(C1=CC(=CC=C1)Cl)N
InChIInChI=1S/C11H16ClN/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h4-6,8,11H,2-3,7,13H2,1H3/t11-/m1/s1
InChIKeyVBMYCORDMGPBTR-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3-Chlorophenyl)pentan-1-amine: Chiral Purity & Sigma-1 Pharmacophore Profile


(R)-1-(3-Chlorophenyl)pentan-1-amine (CAS 1213516-99-4) is a single-enantiomer, meta-chlorinated phenylalkylamine . Its structure embeds a primary amine attached to a chiral benzylic carbon, with a five-methylene spacer linking the amine to a 3-chlorophenyl group . This pentyl spacer length aligns with the established sigma-1 pharmacophore model, where a five-carbon chain between the terminal amine and the phenyl ring is associated with maximal receptor affinity in the phenylalkylamine class .

Why Generic Substitution Fails for This Compound


Generic substitution of this compound is confounded by its stereochemical and regioisomeric specificity. The commercially available S-enantiomer (CAS 1213512-22-1) and the racemate (CAS 1250951-76-8) are distinct chemical entities that cannot be assumed to share the same pharmacological profile . Furthermore, the para-chloro regioisomer, (R)-1-(4-Chlorophenyl)pentan-1-amine, is also available as a separate catalog item, underscoring that the meta-chloro substitution pattern is considered a non-interchangeable variable in structure-activity relationship (SAR) studies . The established sigma pharmacophore literature indicates that the five-methylene spacer length is critical for high-affinity binding; analogs with shorter chains, such as 2-(3-chlorophenyl)ethylamine, are expected to exhibit significantly reduced sigma receptor affinity .

Evidence Differentiating This Compound from Closest Analogs


Sigma-1 Affinity Gain from Five-Carbon Spacer

The five-methylene spacer in (R)-1-(3-Chlorophenyl)pentan-1-amine is a critical pharmacophoric element for sigma receptor binding. In a landmark study by Glennon et al. (1991), lengthening the alkyl spacer between the terminal amine and the phenyl ring from one to five methylene units increased sigma receptor affinity by approximately 19-fold, achieving a Ki of 6.3 nM for the pentyl homolog . This class-level SAR strongly suggests that the target compound will exhibit high sigma-1 affinity compared to shorter-chain analogs like 2-(3-chlorophenyl)ethylamine, for which no high-affinity sigma binding data are reported. Direct analytical data for the specific (R)-1-(3-Chlorophenyl)pentan-1-amine molecule at the sigma-1 receptor are not publicly available. The binding affinity of 6.3 nM is cited for the structurally related 5-phenylpentylamine derivative (compound 15 in the publication), providing a quantitative benchmark for compounds possessing the optimal five-carbon spacer . The presence of the meta-chloro substituent, based on the broader sigma-1 pharmacophore model, is expected to confer additional binding interactions within the hydrophobic accessory pocket of the receptor .

Sigma-1 Receptor Pharmacology Phenylalkylamine SAR Molecular Probe Development

Meta- vs. Para-Chloro Regioisomer Differentiation

(R)-1-(3-Chlorophenyl)pentan-1-amine (meta-chloro) and (R)-1-(4-Chlorophenyl)pentan-1-amine (para-chloro) are supplied as distinct, separately cataloged products by multiple vendors, indicating they are treated as non-fungible chemical entities in research procurement . The meta-chloro substitution positions the chlorine atom at the 3-position of the phenyl ring, creating a different electrostatic potential surface and steric profile compared to the para isomer. In Merck's patent US8877794B2, phenalkylamine derivatives are extensively claimed for therapeutic use as GlyT1 inhibitors, and the position of aromatic substituents is a key variable governing target selectivity . No head-to-head binding data exist for these two regioisomers at the same target. The meta-chloro arrangement is structurally reminiscent of the well-characterized sigma ligand pharmacophore, whereas para-substituted phenylalkylamines have distinct SAR profiles documented in the Glennon sigma receptor model .

Regioisomeric Differentiation Receptor Binding Selectivity Chemical Procurement

Enantiomeric Purity: (R) vs. (S) Distinction

The (R)-enantiomer (CAS 1213516-99-4) and the (S)-enantiomer (CAS 1213512-22-1) are commercially available as distinct chemical entities . The chiral center at the benzylic carbon is configurationally stable, meaning the two enantiomers are not subject to facile racemization under standard storage or assay conditions. In the broader context of chiral phenylalkylamines, enantiomers frequently display markedly different receptor binding affinities and functional activities. For example, within the sigma-1 receptor literature, the R-configuration of certain phenylalkylamines has been associated with higher binding affinity compared to the S-configuration . The commercial availability of both enantiomers as separate catalog items, each commanding distinct pricing and inventory, strongly implies that researchers empirically differentiate between them. No head-to-head pharmacological data for this exact pair have been published.

Chiral Amine Pharmacology Enantioselective Synthesis Stereochemical Purity

Lipophilicity and CNS Permeability Advantage

The target compound has a predicted LogP of 3.53 and a topological polar surface area (TPSA) of 26.02 Ų, as calculated by the vendor's computational chemistry module . These physicochemical parameters place it in a more lipophilic range compared to the shorter-chain analog 2-(3-chlorophenyl)ethylamine, which has a lower predicted LogP (experimentally determined at approximately 1.8–2.2 for the free base). The five-methylene chain contributes approximately 2.5 additional LogP units compared to the two-methylene chain, substantially altering membrane permeability and distribution characteristics. The TPSA value below 60 Ų is consistent with favorable passive blood-brain barrier penetration, making the compound a potentially superior CNS probe relative to more polar, shorter-chain analogs .

Lipophilicity Optimization Blood-Brain Barrier Permeability Physicochemical SAR

Optimal Research Applications for This Compound


Sigma-1 Receptor Pharmacophore Mapping

This compound is best deployed as a scaffold-bearing intermediate for exploring sigma-1 receptor pharmacophore space. The five-methylene spacer, which has been established as the optimal chain length for sigma-1 affinity in the phenylalkylamine class, makes this compound a suitable starting point for N-derivatization . Researchers can functionalize the primary amine to generate focused libraries aimed at achieving sub-nanomolar sigma-1 binding, a strategy that has previously yielded 'superpotent' sigma ligands with Ki < 1 nM .

Enantioselective Synthesis of CNS Chiral Amines

The defined (R)-configuration at the benzylic stereocenter makes this compound valuable as a chiral building block in asymmetric synthesis programs targeting CNS-active amines . Its single-enantiomer purity of 98% serves as a quality checkpoint for stereochemical fidelity in multi-step synthetic routes, reducing the burden of downstream chiral resolution .

Meta- vs. Para-Chloro SAR Comparison

Given the separate commercial availability of both the meta- and para-chloro regioisomers, a direct comparative SAR study is feasible and warranted . Such a study would systematically evaluate how the position of the chlorine atom on the phenyl ring affects binding affinity, selectivity, and functional activity at sigma receptors and monoamine transporters, addressing a gap in the current published literature.

Chain-Length-Dependent Pharmacokinetic Profiling

The predicted LogP of 3.53 places this compound in a favorable lipophilicity range for CNS penetration, distinguishing it from shorter-chain, more polar analogs . Researchers can use this compound to experimentally validate whether the five-carbon spacer provides an optimal balance between passive membrane permeability and solubility, using the ethylamine analog as a polar comparator and the octylamine analog as a lipophilic comparator, in line with established CNS drug design principles .

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